molecular formula C15H19NO4 B13009334 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B13009334
M. Wt: 277.31 g/mol
InChI Key: OLIOAWNUIFOXOP-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C15H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is notable for its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the Cbz-protected piperidine derivative.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols replace the benzyloxy group, forming new derivatives.

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

    Hydrolysis conditions: Acidic or basic aqueous solutions

Major products formed from these reactions include ketones, alcohols, amines, and free amine derivatives.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.

Molecular targets and pathways involved include:

    Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor binding: It can interact with receptors in the central nervous system, modulating their activity and influencing physiological responses.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.

    N-Benzyloxycarbonyl-L-proline: This compound contains a proline ring and is used as a potent inhibitor of prolidase.

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the benzyloxycarbonyl protecting group, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)

InChI Key

OLIOAWNUIFOXOP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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